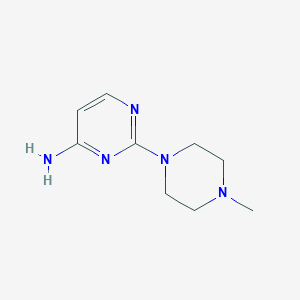
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine
概要
説明
“2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The compound has a molecular weight of 269.35 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease . Another method involved the use of organolithium reagents for the regioselective synthesis of new pyrimidine derivatives .
Molecular Structure Analysis
The molecular structure of “2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine” can be represented by the InChI code 1S/C15H19N5/c1-19-9-11-20(12-10-19)14-5-3-13(4-6-14)18-15-16-7-2-8-17-15/h2-8H,9-12H2,1H3,(H,16,17,18) .
科学的研究の応用
Histamine H4 Receptor Ligands
- Application : Altenbach et al. (2008) demonstrated the use of a compound structurally related to 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine as a ligand for the histamine H4 receptor. This compound showed potential as an anti-inflammatory agent and exhibited antinociceptive activity in a pain model, underscoring the therapeutic possibilities of H4 receptor antagonists in pain management (Altenbach et al., 2008).
Cholinesterase and Aβ-Aggregation Inhibitors
- Application : Research by Mohamed et al. (2011) identified derivatives of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine as dual inhibitors of cholinesterase and amyloid-β (Aβ) aggregation. These findings suggest therapeutic potential in targeting Alzheimer's disease through multiple pathological routes (Mohamed et al., 2011).
15-Lipoxygenase Inhibitors
- Application : Asghari et al. (2016) synthesized derivatives of 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine and evaluated them as potential inhibitors of 15-lipoxygenase, an enzyme involved in inflammatory responses. Certain derivatives showed significant inhibitory activity, suggesting possible applications in inflammation-related therapies (Asghari et al., 2016).
Anti-Tubercular Agents
- Application : Vavaiya et al. (2022) developed compounds including ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate, showing significant activity against Mycobacterium tuberculosis. This research indicates the potential of such compounds in the development of new anti-tubercular drugs (Vavaiya et al., 2022).
Corrosion Inhibitors
- Application : Ashassi-Sorkhabi et al. (2005) explored the use of compounds similar to 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine as corrosion inhibitors for mild steel in hydrochloric acid solution. Their studies indicated that these compounds could be effective in protecting metals from corrosion (Ashassi-Sorkhabi et al., 2005).
Drug-Likeness and Histamine H3 Receptor Ligands
- Application : Sadek et al. (2014) conducted research on compounds containing 2,4-diamino- and 2,4,6-triaminopyrimidine derivatives, including 6-(4-methylpiperazin-1-yl)-N4-(3-(piperidin-1-yl)propyl)pyrimidine-2,4-diamine, for binding affinity to human histamine H3 and H4 receptors. This study provided insights into the development of potential ligands with high receptor affinity and selectivity, offering avenues for drug development (Sadek et al., 2014).
Inhibitors for Neuroinflammation Imaging
- Application : Wang et al. (2018) synthesized a compound related to 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine, labeled with carbon-11, as a potential PET imaging agent for IRAK4 enzyme in neuroinflammation. This research demonstrates the compound's potential in neuroimaging applications (Wang et al., 2018).
特性
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5/c1-13-4-6-14(7-5-13)9-11-3-2-8(10)12-9/h2-3H,4-7H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLIWECWTESIKAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671957 | |
| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
CAS RN |
57005-71-7 | |
| Record name | 2-(4-Methylpiperazin-1-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(4,5-dichloro-3-methyl-1H-pyrazol-1-yl)butyl]amine](/img/structure/B1418758.png)

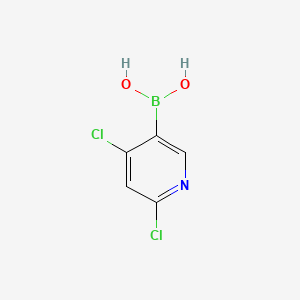
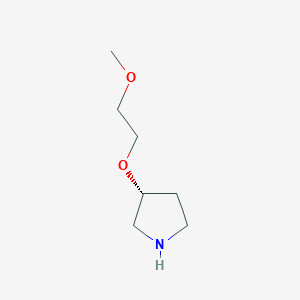
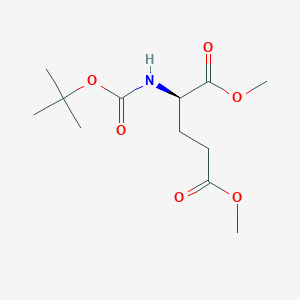
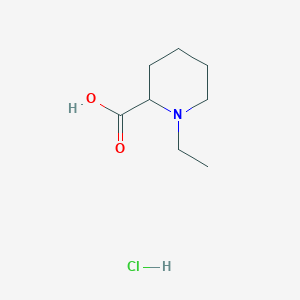
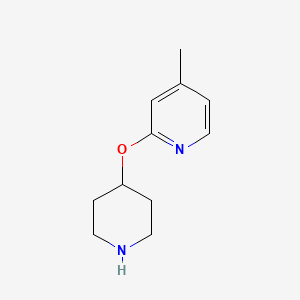
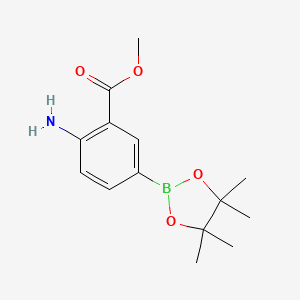
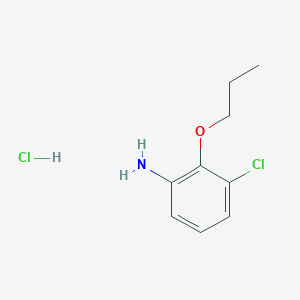

![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)
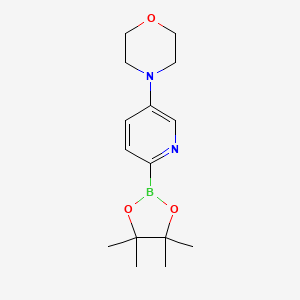
![(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1418775.png)
![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)